5(6)-碘乙酰胺基四甲基罗丹明

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Spectral Characterization of 5(6)-Iodoacetamidotetramethylrhodamine

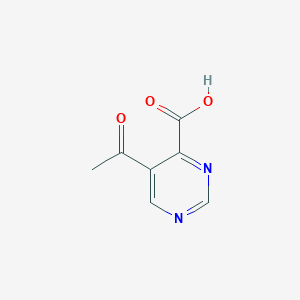

The study titled "Spectral characterization of fluorescent 5-iodoacetamidotetramethylrhodamine and its N-acetylcysteine derivative" provides a comprehensive spectroscopic analysis of 5-iodoacetamidotetramethylrhodamine (5-IATR) and its derivative in various solvents . The research confirms the monomeric nature and purity of these compounds through absorption and fluorescence spectroscopy, alongside mass spectrometry. The probes were found to exist solely in their open form in polar solvents, allowing for the calculation of their natural lifetime and Förster distance. Fluorescence lifetimes were determined, and the homogeneity of probe distribution was assessed in polymer films using confocal microscopy and polarized fluorescence experiments. The study also investigated the orientation of the rhodamines in stretched polyvinyl alcohol films, revealing a strong environmental dependence of their optical properties, including the angle between absorption and emission dipole moments .

Synthesis Analysis of 5(6)-Iodoacetamidotetramethylrhodamine

The paper "Synthesis and characterisation of pure isomers of iodoacetamidotetramethylrhodamine" outlines the synthesis process of 5-IATR and its isomers . The synthesis began with the preparation of isomeric benzoylnitrobenzoate esters, followed by separation, structural assignment through NOE difference spectroscopy, and subsequent chemical reactions to produce the acetamido acids. These were then condensed with 3-(dimethylamino)phenol to yield acetamidorhodamines, which were finally converted into the pure 5- and 6-(iodoacetamido)tetramethylrhodamines. The study also provided a detailed examination of the visible spectroscopic properties and determined accurate extinction coefficients for these compounds .

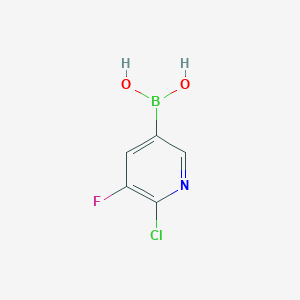

Molecular Structure Analysis

The molecular structure of 5-IATR was elucidated using NOE difference spectroscopy as part of the synthesis process . This technique allowed for the assignment of structures to the isomeric compounds produced during the synthesis. The structural analysis is crucial for understanding the behavior of these molecules in various environments and their interaction with other molecules, which is essential for their application as fluorescent probes .

Chemical Reactions Analysis

The synthesis of 5-IATR involves a series of chemical reactions, including condensation, esterification, reduction of nitro groups, acetylation, ester hydrolysis, and final condensation with 3-(dimethylamino)phenol . These reactions were carefully controlled to produce the desired isomers with high purity, which is vital for their subsequent use in spectroscopic studies and applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-IATR were analyzed through various spectroscopic methods. The probes' behavior in different solvents was studied, revealing that they are present only in their open form in polar solvents . The study also determined the fluorescence lifetimes and investigated the probes' distribution homogeneity in polymer films. The environmental dependence of the optical properties, such as the difference angle between the absorption and emission dipole moments, was a particularly intriguing finding, suggesting potential applications in environments where these properties can be exploited .

科学研究应用

5(6)-碘乙酰胺基四甲基罗丹明的子标题光谱表征

5(6)-碘乙酰胺基四甲基罗丹明已在光谱学方面得到广泛表征。Zandvoort 等人 (1999) 对其光谱特性进行了彻底的研究,在乙醇、水和甘油等多种溶剂中检查了该探针。该研究使用吸收和荧光光谱、共聚焦显微镜和偏振荧光实验等技术来确定该化合物的单体特征和纯度。一个重要的发现是其光学性质对环境的强烈依赖性,特别是吸收和发射偶极矩之间的差角,这为未来的研究应用提供了有价值的见解 (Zandvoort 等人,1999).

蛋白质相互作用和修饰

子标题与肌纤维蛋白的相互作用

5(6)-碘乙酰胺基四甲基罗丹明与肌纤维蛋白,特别是肌球蛋白重链的相互作用已经过研究。Ajtai 等人 (1992) 发现该化合物的不同异构体以不同的速率修饰肌球蛋白重链,从而以不同的方式影响 K(+)-EDTA- 和 Ca(2+)-活化的 ATP 酶。这项研究揭示了该化合物对肌球蛋白重链的立体特异性,突出了其在研究肌纤维蛋白结构及其与其他分子相互作用方面的潜力 (Ajtai 等人,1992).

荧光偏振和取向研究

子标题骨骼肌纤维中的取向研究

Sabido-David 等人 (1998) 在单根骨骼肌纤维中利用 5(6)-碘乙酰胺基四甲基罗丹明进行稳态荧光偏振研究。这项研究提供了对肌球蛋白调节性轻链取向的详细见解,在分子水平上深入理解了肌肉收缩和松弛机制。该研究强调了 5-和 6-异构体的不同取向及其在僵直到松弛转变过程中的变化,使其成为肌肉生理学领域的重要贡献 (Sabido-David 等人,1998).

染料-蛋白质复合物构象

子标题染料-蛋白质复合物的构象

Ajtai 和 Burghardt (1995) 探索了 5(6)-碘乙酰胺基四甲基罗丹明与蛋白质结构结合时的构象。他们的研究重点是这种化合物以二聚体形式与肌球蛋白亚片段 1 的反应性巯基结合时如何改变构象,以及这些变化如何影响染料-蛋白质复合物的光谱信号。这项详细的研究提供了对染料-蛋白质相互作用及其对理解蛋白质的结构和功能方面影响的宝贵见解 (Ajtai 和 Burghardt,1995).

属性

IUPAC Name |

N-[3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl]-2-iodoacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24IN3O4/c1-29(2)16-6-9-20-22(12-16)33-23-13-17(30(3)4)7-10-21(23)26(20)19-8-5-15(28-24(31)14-27)11-18(19)25(32)34-26/h5-13H,14H2,1-4H3,(H,28,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HENCSKZMSUJDLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)NC(=O)CI)C(=O)O3)C5=C(O2)C=C(C=C5)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24IN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60436508 |

Source

|

| Record name | 6-IATR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

569.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

136538-85-7 |

Source

|

| Record name | 6-IATR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5(6)-Iodoacetamidotetramethylrhodamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(Hydroxymethyl)phenyl]ethan-1-one](/img/structure/B151883.png)